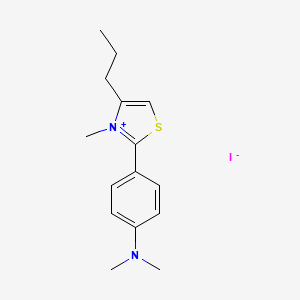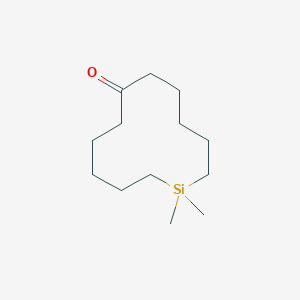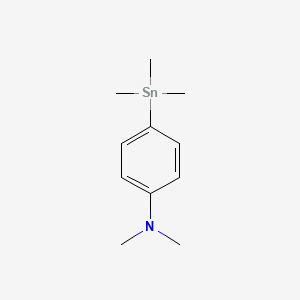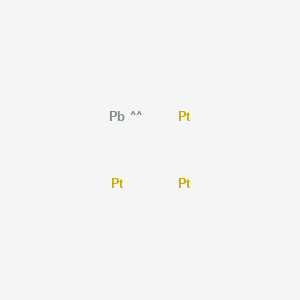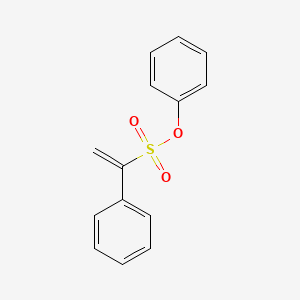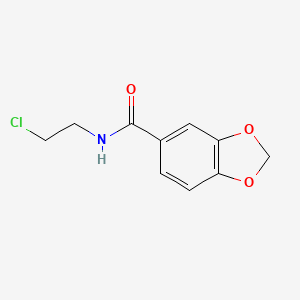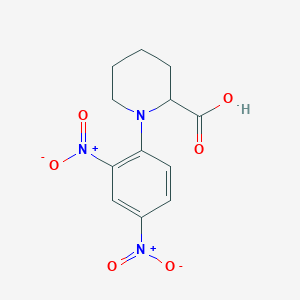![molecular formula C18H45AlSi3 B14714767 [Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) CAS No. 18546-65-1](/img/structure/B14714767.png)
[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) is a complex organometallic compound that features aluminum as its central atom. This compound is characterized by its unique structure, which includes three trimethylsilane groups attached to a propane-3,1-diyl backbone. The presence of aluminum and silicon in its structure makes it an interesting subject for research in various fields, including materials science and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) typically involves the reaction of aluminum trichloride with trimethylsilylpropane in the presence of a suitable reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The final product is purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and siloxanes.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Aluminum oxides and siloxanes.
Reduction: Lower oxidation state aluminum compounds.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in imaging and diagnostic applications.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism by which [Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) exerts its effects involves the interaction of its aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating various catalytic processes. The trimethylsilane groups provide steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
類似化合物との比較
Similar Compounds
[Bis(trimethylsilyl)methyl]aluminum: Similar in structure but with different reactivity due to the presence of methyl groups.
[Trimethylsilyl]aluminum dichloride: Contains chlorine atoms, making it more reactive towards nucleophiles.
[Triethylsilyl]aluminum: Features ethyl groups instead of trimethylsilane, affecting its steric and electronic properties.
Uniqueness
[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) is unique due to its specific combination of aluminum and trimethylsilane groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential.
特性
CAS番号 |
18546-65-1 |
|---|---|
分子式 |
C18H45AlSi3 |
分子量 |
372.8 g/mol |
IUPAC名 |
3-[bis(3-trimethylsilylpropyl)alumanyl]propyl-trimethylsilane |
InChI |
InChI=1S/3C6H15Si.Al/c3*1-5-6-7(2,3)4;/h3*1,5-6H2,2-4H3; |
InChIキー |
MQVSKDQBQIEBHA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCC[Al](CCC[Si](C)(C)C)CCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


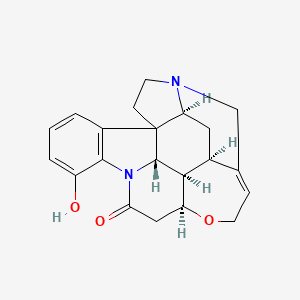

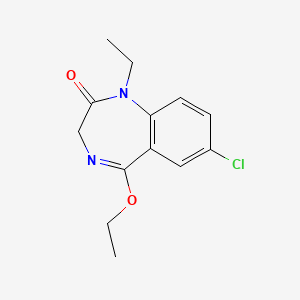


![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

